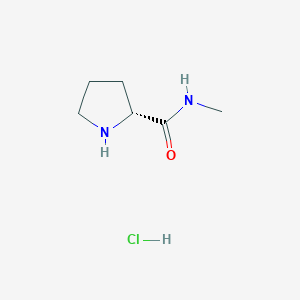
N-Methyl-D-prolinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-prolinamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl and a molecular weight of 164.63 g/mol . It is a solid compound that is typically stored at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-prolinamide hydrochloride involves the amidation of L-proline in organic media using ammonia and a biocatalyst . This process is racemization-free and scalable, making it suitable for industrial production. The reaction conditions include the use of an immobilized enzyme variant, such as CalBopt-24 T245S, and ammonia in 2-methyl-2-butanol at 70°C . The choice of solvent is crucial as it influences the solubility of the substrate and the stability of the enzyme preparation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a biocatalytic one-pot transformation of acids into amides without substrate activation . This method is highly desirable due to its efficiency and minimal waste production. The process involves the use of immobilized enzymes and specific reaction conditions to achieve high conversion rates and excellent optical purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-D-prolinamide hydrochloride undergoes various chemical reactions, including amidation, oxidation, and reduction . The amidation process is particularly significant as it involves the transformation of acids into amides using biocatalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia, biocatalysts such as CalBopt-24 T245S, and solvents like 2-methyl-2-butanol . The reaction conditions typically involve temperatures around 70°C and specific solvent choices to ensure optimal solubility and stability .
Major Products Formed: The major product formed from the amidation reaction of this compound is L-prolinamide, a key intermediate in drug synthesis . This product is obtained with high optical purity and minimal waste production, making it suitable for various industrial applications .
Aplicaciones Científicas De Investigación
N-Methyl-D-prolinamide hydrochloride is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of various compounds. In biology, it is used in the study of enzyme-catalyzed reactions and protein synthesis. In medicine, it serves as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the production of polymers and other synthetic materials .
Mecanismo De Acción
The mechanism of action of N-Methyl-D-prolinamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the amidation process, where it transforms acids into amides using biocatalysts . This process is crucial for the synthesis of various compounds, including pharmaceuticals and polymers .
Comparación Con Compuestos Similares
N-Methyl-D-prolinamide hydrochloride can be compared with other similar compounds such as L-prolinamide and other proline derivatives . What sets this compound apart is its high optical purity and minimal waste production during synthesis . Additionally, the use of biocatalysts in its production makes it a more environmentally friendly option compared to traditional chemical synthesis methods .
List of Similar Compounds:- L-prolinamide
- N-Methyl-L-prolinamide
- D-prolinamide
- N-Methyl-D-proline
Propiedades
Número CAS |
1986576-34-4; 66877-05-2 |
|---|---|
Fórmula molecular |
C6H13ClN2O |
Peso molecular |
164.63 |
Nombre IUPAC |
(2R)-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m1./s1 |
Clave InChI |
PRQAIVKHRVEJPG-NUBCRITNSA-N |
SMILES |
CNC(=O)C1CCCN1.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid](/img/structure/B2806698.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)

![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)


![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid](/img/structure/B2806708.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2806709.png)
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide](/img/structure/B2806714.png)
![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806718.png)

